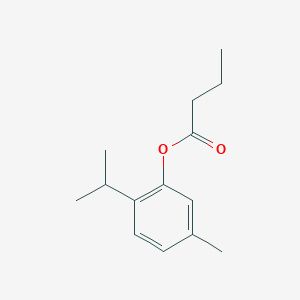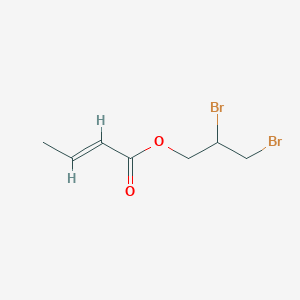![molecular formula C8H13NS B14739385 1-Thia-4-azaspiro[4.5]dec-3-ene CAS No. 4704-64-7](/img/structure/B14739385.png)
1-Thia-4-azaspiro[4.5]dec-3-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Thia-4-azaspiro[4.5]dec-3-ene is a spirocyclic compound characterized by a unique structure that incorporates both sulfur and nitrogen atoms within its ring system. This compound has garnered significant interest in the fields of medicinal and pharmaceutical chemistry due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Thia-4-azaspiro[4.5]dec-3-ene can be synthesized through various methods. One common approach involves a one-pot three-component reaction. This method typically includes the condensation of ketones (such as 4-methylcyclohexanone or cyclohexanone), aromatic amines (such as 4-bromoaniline or 4-fluoroaniline), and mercaptoacetic acid in dry benzene . The reaction proceeds under mild conditions to yield the desired spirocyclic compound.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis, such as optimizing reaction conditions for higher yields and purity, would apply. Techniques like continuous flow synthesis and the use of catalytic systems could be explored for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions: 1-Thia-4-azaspiro[4.5]dec-3-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the spirocyclic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives of the spirocyclic ring .
Scientific Research Applications
1-Thia-4-azaspiro[4
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Biology: It has shown promise as a bioactive molecule with potential anticancer properties.
Medicine: The compound’s unique structure and biological activity make it a candidate for drug development, particularly in the search for novel anticancer agents.
Mechanism of Action
The mechanism by which 1-Thia-4-azaspiro[4.5]dec-3-ene exerts its effects is primarily through the induction of apoptosis in cancer cells. The compound interacts with molecular targets and pathways involved in cell cycle regulation and apoptosis. It has been found to inhibit key enzymes and proteins that are essential for cancer cell survival and proliferation .
Comparison with Similar Compounds
1-Thia-4-azaspiro[4.5]dec-3-ene can be compared with other spirocyclic compounds that contain sulfur and nitrogen atoms. Some similar compounds include:
1,3-Thiazolidines: These compounds also contain a sulfur and nitrogen atom within a five-membered ring and exhibit various biological activities.
Thiazolopyrimidines: These compounds have a fused ring system that includes a thiazole and pyrimidine ring and are known for their anticancer properties.
1,3,4-Thiadiazoles: These compounds contain a thiadiazole ring and have been studied for their antimicrobial and anticancer activities.
The uniqueness of this compound lies in its spirocyclic structure, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
4704-64-7 |
|---|---|
Molecular Formula |
C8H13NS |
Molecular Weight |
155.26 g/mol |
IUPAC Name |
1-thia-4-azaspiro[4.5]dec-3-ene |
InChI |
InChI=1S/C8H13NS/c1-2-4-8(5-3-1)9-6-7-10-8/h6H,1-5,7H2 |
InChI Key |
DVEAJTOXMOROQI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)N=CCS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


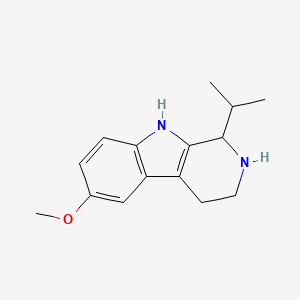
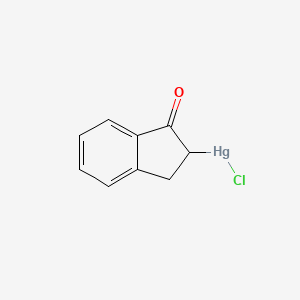
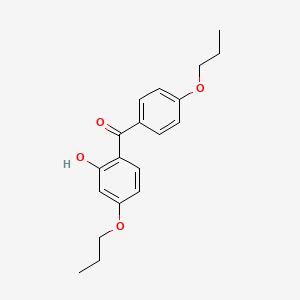
![11-Hydroxy-12H-benzo[b]xanthen-12-one](/img/structure/B14739325.png)
![3-[(6-Aminohexyl)amino]propanenitrile](/img/structure/B14739337.png)

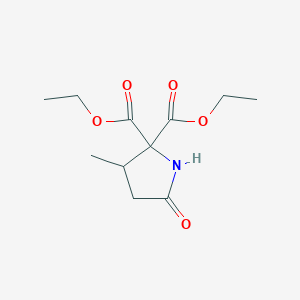

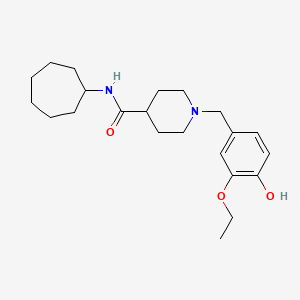

![2-Cyano-2-[(e)-naphthalen-2-yldiazenyl]acetamide](/img/structure/B14739363.png)

